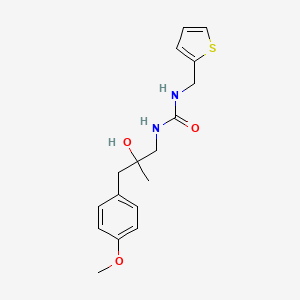

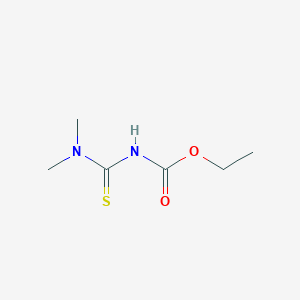

ethyl N-(dimethylcarbamothioyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Ethyl carbamate, a related compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Molecular Structure Analysis

Ethyl N-(dimethylcarbamothioyl)-N-methylcarbamate contains total 25 bond(s); 11 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 (thio-) carbamate(s) (aliphatic), 1 urea (-thio) derivative(s), and 1 imide(s) (-thio) .Chemical Reactions Analysis

The key reaction for EC formation in wine is between urea and ethanol . Urea can spontaneously react with the alcohol in wine to form EC . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .Physical and Chemical Properties Analysis

Ethyl N-(dimethylcarbamothioyl)carbamate is a white solid. It is an ester of carbamic acid.Aplicaciones Científicas De Investigación

Carcinogenicity Studies

- Alcoholic Beverages and Carcinogenicity : Research has explored the carcinogenic properties of ethyl carbamate (urethane), a contaminant in fermented foods and beverages, highlighting its significance in cancer research (Baan et al., 2007).

Chemical Analysis and Spectroscopy

- Nuclear Magnetic Resonance Studies : Ethyl N-substituted carbamates, including ethyl N-(dimethylcarbamothioyl)carbamate, have been studied using nuclear magnetic resonance, indicating their significance in analytical chemistry (Soignet et al., 1974).

Environmental and Food Safety

- Ethyl Carbamate in Foods and Beverages : Research has focused on ethyl carbamate as an emerging toxicant in food and environmental contexts, emphasizing the need for safety and mitigation strategies (Gowd et al., 2018).

Chemical Synthesis

- Synthesis of Dual Antagonists : Ethyl carbamates have been synthesized as potential dual antagonists in experimental antineoplastic agents, demonstrating their utility in medicinal chemistry (Bardos et al., 1965).

Toxicology and Safety Evaluation

- Neurotoxicity of Pesticidal Carbamates : Studies have assessed the neurotoxic effects of pesticidal carbamates, including dimethylcarbamates, highlighting their impact on health and safety (Miller, 1982).

Mecanismo De Acción

Target of Action

Ethyl N-(dimethylcarbamothioyl)carbamate primarily targets the immune system . The immune system, a complex network of interacting cells, is responsible for protecting all other organ systems from invading pathogens, which include infectious agents and malignant cells .

Mode of Action

The interaction of this compound with its targets results in direct immunotoxicity, endocrine disruption, and inhibition of esterases activities . These interactions lead to immune dysregulation .

Biochemical Pathways

The affected pathways due to the action of this compound are those involved in immune response and endocrine function . The compound’s action can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .

Pharmacokinetics

The carbamate functionality of the compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence the compound’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include alterations in the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . The compound may induce mutations in genes coding for immunoregulatory factors and modify immune tolerance .

Safety and Hazards

Ethyl carbamate, a related compound, is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Direcciones Futuras

Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These approaches include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

Análisis Bioquímico

Biochemical Properties

For instance, carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . The nature of these interactions is largely dependent on the specific structure and properties of the carbamate compound.

Cellular Effects

It is known that ethyl carbamate, a related compound, is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It is also known to be a genotoxic, multisite carcinogen in all species tested .

Molecular Mechanism

The molecular mechanism of action of Ethyl N-(dimethylcarbamothioyl)carbamate is not well-studied. Carbamates are known to interact with biomolecules in various ways. For instance, they can form through the reaction of alcohols with isocyanates

Temporal Effects in Laboratory Settings

It is known that ethyl carbamate, a related compound, became a serious concern for distillers, brewers, and winemakers due to its discovery in alcoholic beverages in the 1980s .

Dosage Effects in Animal Models

It is known that ethyl carbamate, a related compound, is a genotoxic, multisite carcinogen in all species tested . The pivotal study for risk assessment was a recent drinking water bioassay in mice .

Propiedades

IUPAC Name |

ethyl N-(dimethylcarbamothioyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c1-4-10-6(9)7-5(11)8(2)3/h4H2,1-3H3,(H,7,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOAOTLAOHUQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)

![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)

![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)

![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)

![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)

![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)

![5-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2583494.png)